molecular formula C23H19ClN6O2 B12042817 3-((4-Chlorophenoxy)ME)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide CAS No. 478251-96-6

3-((4-Chlorophenoxy)ME)-N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide

Cat. No.: B12042817
CAS No.: 478251-96-6
M. Wt: 446.9 g/mol
InChI Key: FSZZFQBCVYGPIF-WGOQTCKBSA-N
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Description

3-((4-Chlorophenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-chlorophenoxyacetic acid, is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with an appropriate aldehyde or ketone, such as 1-(3-(1H-tetraazol-1-YL)PH)ethanone, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid hydrazide: A precursor in the synthesis of the compound.

    1-(3-(1H-tetraazol-1-YL)PH)ethanone: Another intermediate used in the synthesis.

    Other hydrazides: Compounds with similar structures and potential biological activities.

Uniqueness

3-((4-Chlorophenoxy)ME)-N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other hydrazides.

Properties

CAS No.

478251-96-6

Molecular Formula

C23H19ClN6O2

Molecular Weight

446.9 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C23H19ClN6O2/c1-16(18-5-3-7-21(13-18)30-15-25-28-29-30)26-27-23(31)19-6-2-4-17(12-19)14-32-22-10-8-20(24)9-11-22/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+

InChI Key

FSZZFQBCVYGPIF-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)N4C=NN=N4

Canonical SMILES

CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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